molecular formula C10H12FN B1337241 (R)-2-(3-Fluorophenyl)pyrrolidine CAS No. 920274-03-9

(R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No. B1337241
Key on ui cas rn: 920274-03-9
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-SNVBAGLBSA-N
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Patent
US08507488B2

Procedure details

In step 9-2, 3-chloro-N-(3-fluorobenzylidene)propan-1-amine (9-1) (53 g, 266 mmol) was added at −78° C. to a solution of lithium granules (5.5 g, 800 mmol) and 4,4′-di-tert-butylbiphenyl (5.7 g, 21 mmol) in THF (50 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to rise up to 20° C. The solids were removed by filtration and the mother liquor was reduced using a rotary evaporator. The resulting residue was reconstituted in ethyl acetate, the organic washed with 1N HCl (3×25 mL) and the aqueous layer was extracted with ethyl acetate. The aqueous layer was then neutralized with 1N NaOH solution and the aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent was removed to yield 2-(3-fluorophenyl)pyrrolidine (9-2) as a light yellow oil. m/z=165.2 [M+1].
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1.[Li].C(C1C=CC(C2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C>C1COCC1>[F:13][C:9]1[CH:8]=[C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][NH:5]2)[CH:12]=[CH:11][CH:10]=1 |^1:13|

Inputs

Step One
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Smiles
ClCCCN=CC1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
CUSTOM
Type
CUSTOM
Details
to rise up to 20° C
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
the organic washed with 1N HCl (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1NCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08507488B2

Procedure details

In step 9-2, 3-chloro-N-(3-fluorobenzylidene)propan-1-amine (9-1) (53 g, 266 mmol) was added at −78° C. to a solution of lithium granules (5.5 g, 800 mmol) and 4,4′-di-tert-butylbiphenyl (5.7 g, 21 mmol) in THF (50 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to rise up to 20° C. The solids were removed by filtration and the mother liquor was reduced using a rotary evaporator. The resulting residue was reconstituted in ethyl acetate, the organic washed with 1N HCl (3×25 mL) and the aqueous layer was extracted with ethyl acetate. The aqueous layer was then neutralized with 1N NaOH solution and the aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent was removed to yield 2-(3-fluorophenyl)pyrrolidine (9-2) as a light yellow oil. m/z=165.2 [M+1].
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1.[Li].C(C1C=CC(C2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C>C1COCC1>[F:13][C:9]1[CH:8]=[C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][NH:5]2)[CH:12]=[CH:11][CH:10]=1 |^1:13|

Inputs

Step One
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Smiles
ClCCCN=CC1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
CUSTOM
Type
CUSTOM
Details
to rise up to 20° C
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
the organic washed with 1N HCl (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1NCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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